An In-depth Technical Guide to Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (CAS Number 64951-07-1)
An In-depth Technical Guide to Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (CAS Number 64951-07-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Prominence of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus represents a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of purine bases, this fused ring system has garnered significant attention for its diverse and potent biological activities.[1] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including as anxiolytic, anticonvulsant, anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3] The unique electronic and steric properties of the imidazo[1,2-a]pyrimidine system allow for versatile functionalization, making it a cornerstone for the design of novel drug candidates. This guide provides a comprehensive technical overview of a key derivative, Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate, focusing on its synthesis, characterization, and therapeutic potential.
Core Compound Analysis: Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate
Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate is a functionalized derivative of the parent imidazo[1,2-a]pyrimidine core. The presence of the ethyl carboxylate group at the 3-position provides a crucial handle for further synthetic modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Chemical Structure and Properties
| Property | Value | Source |
| CAS Number | 64951-07-1 | [4][5] |
| Molecular Formula | C₉H₉N₃O₂ | [4] |
| Molecular Weight | 191.19 g/mol | [6] |
| IUPAC Name | ethyl imidazo[1,2-a]pyrimidine-3-carboxylate | [4] |
| SMILES | CCOC(=O)C1=CN=C2N=CC=CN21 | [6] |
| InChI Key | FGZMTIBNGQUEDE-UHFFFAOYSA-N | [4] |
Structural Diagram:
Caption: Chemical structure of Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate.
Synthesis Methodologies
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is well-established, with several methodologies available.[7][8][9] The most common and direct approach involves the condensation of a 2-aminopyrimidine with a suitable three-carbon electrophilic synthon. For the synthesis of Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate, a plausible and efficient method is the reaction of 2-aminopyrimidine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar reactive dicarbonyl compound.
General Synthetic Pathway
A widely applicable synthetic route is the multicomponent reaction strategy, which offers advantages in terms of efficiency and atom economy.[7][9] A representative synthesis of an imidazo[1,2-a]pyrimidine-3-carboxylate is depicted below.
Caption: General synthetic workflow for imidazo[1,2-a]pyrimidine-3-carboxylates.
Exemplary Experimental Protocol
Reaction: Condensation of 2-aminopyrimidine with a suitable β-ketoester derivative.
Materials:
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2-Aminopyrimidine
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Ethyl 2-formyl-3-oxobutanoate (or a similar β-dicarbonyl compound)
-
Ethanol (or another suitable solvent)
-
Catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., piperidine)
Procedure:
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 equivalent) in absolute ethanol, add the β-ketoester derivative (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of piperidine or acetic acid to the reaction mixture.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
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Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate.
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.
-
Catalyst: The choice between an acid or base catalyst depends on the specific mechanism of the condensation reaction. A base like piperidine can facilitate the formation of an enolate from the β-ketoester, while an acid can activate the carbonyl groups.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Spectroscopic Characterization
The structural elucidation of Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate is confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not widely published in peer-reviewed journals, data is available through chemical suppliers and can be inferred from closely related analogues.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrimidine and imidazole rings, as well as the ethyl group of the carboxylate. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions on the heterocyclic core. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The chemical shifts of the carbons in the heterocyclic rings are indicative of the electronic environment within the fused system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate, the molecular ion peak (M+) would be expected at m/z 191.19, corresponding to the molecular formula C₉H₉N₃O₂.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretching of the ester group (around 1700-1730 cm⁻¹)
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C=N and C=C stretching vibrations of the aromatic rings (in the region of 1500-1650 cm⁻¹)
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C-H stretching of the aromatic and aliphatic protons.
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of pharmacological activities.[2][3] The ethyl carboxylate functionality at the 3-position of the target compound serves as a versatile synthetic handle for the creation of compound libraries for high-throughput screening.
Established and Investigated Therapeutic Areas
Derivatives of the imidazo[1,2-a]pyrimidine core have shown promise in several therapeutic areas:
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Antimicrobial and Antifungal Activity: The fused heterocyclic system has been shown to be effective against various bacterial and fungal strains.[1]
-
Antiviral Properties: Some imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential against viruses such as HIV and Hepatitis C.[3]
-
Anti-inflammatory Effects: The scaffold has been explored for its ability to modulate inflammatory pathways.
-
Anticancer Activity: The structural similarity to purines makes these compounds interesting candidates for targeting enzymes and receptors involved in cancer cell proliferation.[3]
Future Directions and Drug Development Potential
The versatility of the imidazo[1,2-a]pyrimidine core, coupled with the potential for diverse functionalization at the 3-position ester of Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate, makes it an attractive starting point for the development of novel drug candidates. Future research will likely focus on:
-
Lead Optimization: Systematic modification of the core structure and the ester group to improve potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for biologically active derivatives.
-
In Vivo Studies: Evaluating the efficacy and safety of promising compounds in preclinical animal models.
Workflow for Drug Discovery and Development:
Caption: A typical drug discovery workflow starting from a lead compound.
Conclusion
Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate is a valuable building block in medicinal chemistry, providing a versatile platform for the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of the ethyl ester group allow for extensive structural modifications, making it an ideal starting point for drug discovery campaigns targeting a wide range of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully exploit its potential in the development of next-generation therapeutics.
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